molecular formula C18H22N4O3S B6443806 3-[Methyl({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl})amino]-1,2-benzothiazole-1,1-dione CAS No. 2549028-21-7

3-[Methyl({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl})amino]-1,2-benzothiazole-1,1-dione

Cat. No.: B6443806
CAS No.: 2549028-21-7
M. Wt: 374.5 g/mol
InChI Key: WXXXXAXLWVIZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Methyl({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl})amino]-1,2-benzothiazole-1,1-dione is a complex organic compound that features a benzothiazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl})amino]-1,2-benzothiazole-1,1-dione typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Oxazole Group: The oxazole ring can be synthesized separately and then attached to the piperidine moiety through a series of condensation reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:

    Batch Processing: Using large reactors to carry out each step in sequence.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and reduce reaction times.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: Various substitution reactions can take place, especially at the piperidine and oxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced oxazole derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[Methyl({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl})amino]-1,2-benzothiazole-1,1-dione has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with active sites, while the oxazole and piperidine moieties may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Oxazole Derivatives: Compounds featuring the oxazole ring with various functional groups.

    Piperidine Derivatives: Compounds with piperidine rings and different attached groups.

Uniqueness

The uniqueness of 3-[Methyl({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl})amino]-1,2-benzothiazole-1,1-dione lies in its combination of these three distinct moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-13-11-15(25-19-13)12-22-9-7-14(8-10-22)21(2)18-16-5-3-4-6-17(16)26(23,24)20-18/h3-6,11,14H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXXXAXLWVIZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(CC2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.